REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:12](=[O:17])C(F)(F)F)=[C:7]([CH3:11])[NH:8]2)=[CH:4][CH:3]=1.[OH-:18].[Na+]>O>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:12]([OH:17])=[O:18])=[C:7]([CH3:11])[NH:8]2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
1-(6-chloro-2-methyl-1H-indol-3-yl)-2,2,2-trifluoro-ethanone
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Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=C(NC2=C1)C)C(C(F)(F)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 45 min
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
extracted with tert-butyl methyl ether (2×50 ml)
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was cooled to 0-5° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=C(NC2=C1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.14 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |